

Application Notes and Protocols for Flow Cytometry Analysis with DS-8895 Antibody

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Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

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These application notes provide detailed information and protocols for the use of the **DS-8895a** antibody in flow cytometry analysis. **DS-8895a** is a humanized, afucosylated IgG1 monoclonal antibody that targets the human EphA2 receptor, a receptor tyrosine kinase overexpressed in a variety of cancers.^{[1][2]} The afucosylation of **DS-8895a** enhances its binding affinity to FcγRIIIa, leading to potent antibody-dependent cellular cytotoxicity (ADCC).^[3]

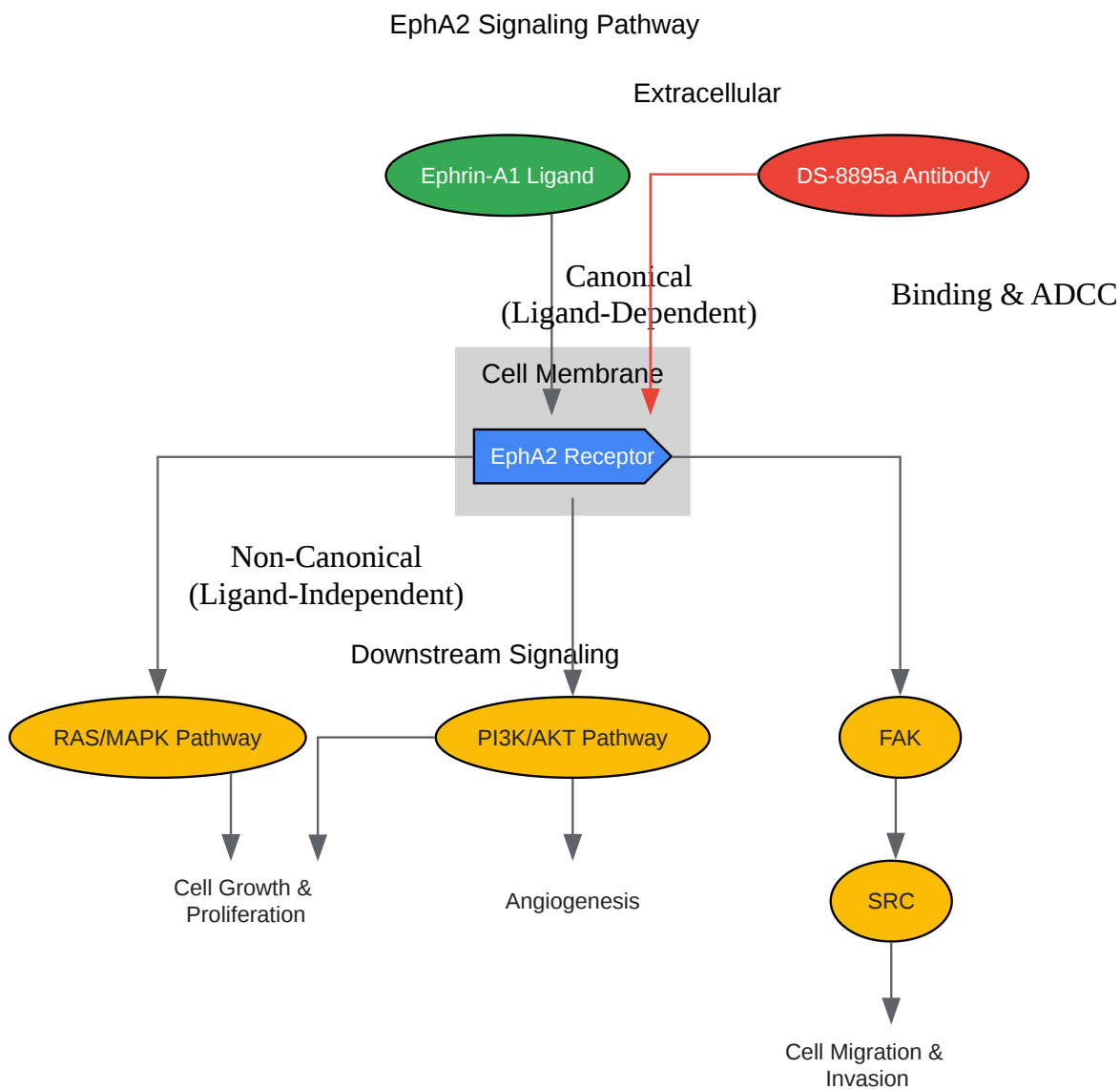
Antibody Characteristics

The **DS-8895a** antibody specifically recognizes the extracellular juxtamembrane region of the EphA2 receptor.^{[1][4]} This binding characteristic allows it to detect both the full-length and truncated forms of EphA2.^{[1][2][4]}

Characteristic	Description
Antibody Name	DS-8895a
Target Antigen	Ephrin type-A receptor 2 (EphA2)
Isotype	Human IgG1
Modification	Afucosylated
Mechanism of Action	Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)
Species Reactivity	Human
Validated Applications	Flow Cytometry, In vivo tumor growth inhibition

EphA2 Signaling Pathway

EphA2 signaling is complex and can be categorized into ligand-dependent (canonical) and ligand-independent (non-canonical) pathways. In many cancers, the non-canonical pathway is prevalent, where EphA2 is overexpressed and signals in the absence of its ligand, ephrin-A1, promoting cell growth, migration, and invasion. **DS-8895a** binds to EphA2, potentially modulating its signaling and inducing ADCC.



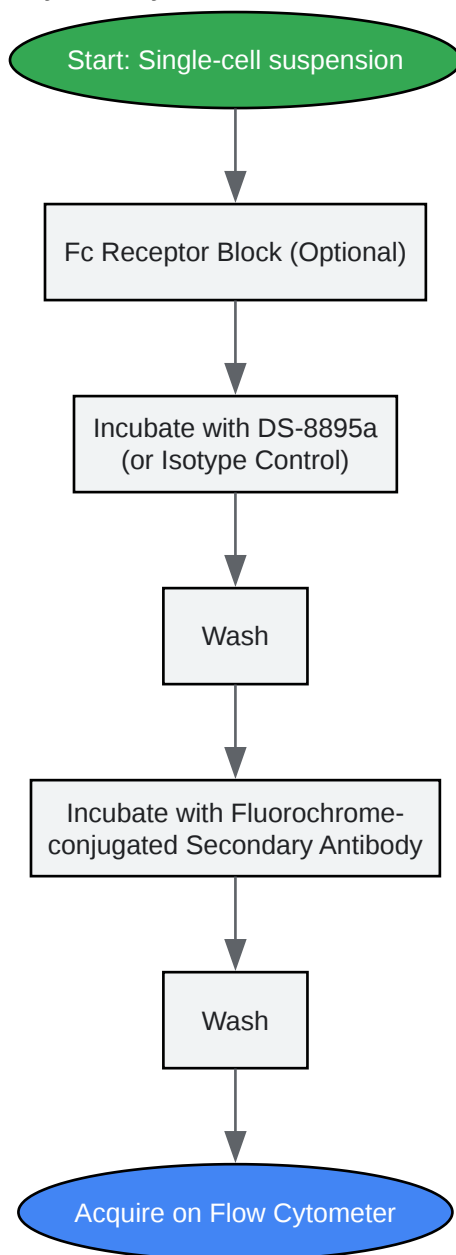
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Caption: EphA2 signaling pathways and the action of **DS-8895a**.

Flow Cytometry Experimental Workflow

The following diagram outlines the general workflow for cell surface staining of EphA2 using the **DS-8895a** antibody.

Flow Cytometry Workflow with DS-8895a



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Caption: Experimental workflow for EphA2 staining.

Flow Cytometry Protocol

This protocol provides a detailed method for the detection of cell surface EphA2 using the **DS-8895a** antibody.

Materials:

- **DS-8895a** antibody
- Human IgG1 isotype control antibody
- Fluorochrome-conjugated anti-human IgG secondary antibody
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc receptor blocking solution (optional)
- Test tubes or 96-well plates suitable for flow cytometry
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Wash the cells once with cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
 - Count the cells and adjust the concentration to 1×10^6 cells/mL.
- Fc Receptor Blocking (Optional but Recommended):
 - If your cells of interest express high levels of Fc receptors, it is advisable to block them to prevent non-specific antibody binding.

- Add an appropriate Fc blocking reagent to the cell suspension according to the manufacturer's instructions.
- Incubate for 10-15 minutes at room temperature.
- Primary Antibody Staining:
 - Aliquot 100 µL of the cell suspension (1×10^5 cells) into each tube.
 - Add the **DS-8895a** antibody to the sample tubes at a final concentration of 5 µg/mL.
 - In a separate tube for the isotype control, add the human IgG1 isotype control antibody at the same concentration.
 - Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
 - Repeat the wash step twice.
- Secondary Antibody Staining:
 - Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
 - Add the fluorochrome-conjugated anti-human IgG secondary antibody at the manufacturer's recommended dilution.
 - Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Final Washes:
 - Repeat the washing steps as described in step 4.
- Cell Resuspension and Acquisition:

- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Analyze the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1-4% paraformaldehyde for later analysis.

Representative Quantitative Data

The following table provides illustrative data on EphA2 expression in different cancer cell lines as detected by flow cytometry with the **DS-8895a** antibody. Note that these are representative values and actual results may vary depending on experimental conditions and cell line passage number.

Cell Line	Cancer Type	EphA2 Expression Level	% Positive Cells (Illustrative)	Mean Fluorescence Intensity (MFI) (Illustrative)
MDA-MB-231	Breast Cancer	High	>90%	++++
SNU-16	Gastric Cancer	Moderate	50-70%	++
CT26.WT	Colon Carcinoma	Low/Negative	<5%	+

Note: The illustrative data is based on published literature describing the relative EphA2 expression on these cell lines.[1] For precise quantification, it is essential to perform experiments with appropriate controls.

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References

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